Cas no 4356-52-9 (glucobrassicin)

glucobrassicin structure
glucobrassicin structure
Product Name:glucobrassicin
Numero CAS:4356-52-9
MF:C16H20N2O9S2
MW:448.468002319336
CID:929034
PubChem ID:9601691
Update Time:2025-04-19

glucobrassicin Proprietà chimiche e fisiche

Nomi e identificatori

    • glucobrassicin
    • [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(1H-indol-3-yl)-N-sulfooxyethanimidothioate
    • GLUCOBRASSICIN, POTASSIUM SALT
    • indol-3-ylmethylglucosinolate
    • Glucobrassicine
    • 3-Indolylmethylglucosinolate potassium salt
    • 3-Indolylmethylglucosinolate
    • 3-Indolylmethyl glucosinolate
    • 3-IMG
    • Indolylmethyl glucosinolate
    • Glucobrassicin (3-Indolmethyl-GS)
    • 4356-52-9
    • C05837
    • NS00094481
    • CHEBI:29028
    • Q906037
    • DTXSID60963046
    • 1-S-[2-(1H-indol-3-yl)-N-(sulfooxy)ethanimidoyl]-1-thio-beta-D-glucopyranose
    • EA6EH0IU89
    • Q27109856
    • .BETA.-D-GLUCOPYRANOSE, 1-THIO-, 1-(N-(SULFOOXY)-1H-INDOLE-3-ETHANIMIDATE), Z-
    • indol-3-ylmethyl glucosinolate
    • beta-D-Glucopyranose, 1-thio-, 1-(N-(sulfooxy)-1H-indole-3-ethanimidate)
    • 1ST157698K
    • [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-2-(1H-indol-3-yl)-N-sulfooxyethanimidothioate
    • UNII-EA6EH0IU89
    • GLUCOPYRANOSE, 1-THIO-, 1-INDOLE-3-ACETOHYDROXIMATE NO-(HYDROGEN SULFATE), .BETA.-D-
    • 3-INDOLEGLUCOBRASSICIN
    • Glucobrassicin potassium salt
    • 4356-52-9 (Free acid)
    • Indolylmethylglucosinolate
    • 1-S-[(1E)-2-(1H-Indol-3-yl)-N-(sulfooxy)ethanimidoyl]-1-thiohexopyranose #
    • DNDNWOWHUWNBCK-LDADJPATSA-N
    • Inchi: 1S/C16H20N2O9S2/c19-7-11-13(20)14(21)15(22)16(26-11)28-12(18-27-29(23,24)25)5-8-6-17-10-4-2-1-3-9(8)10/h1-4,6,11,13-17,19-22H,5,7H2,(H,23,24,25)/t11-,13-,14+,15-,16+/m1/s1
    • Chiave InChI: DNDNWOWHUWNBCK-JZYAIQKZSA-N
    • Sorrisi: S(C(CC1=CNC2C=CC=CC1=2)=NOS(=O)(=O)O)[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O

Proprietà calcolate

  • Massa esatta: 447.05327
  • Massa monoisotopica: 448.06102257g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 6
  • Conta accettatore di obbligazioni idrogeno: 11
  • Conta atomi pesanti: 29
  • Conta legami ruotabili: 7
  • Complessità: 686
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 216Ų
  • XLogP3: -0.1

Proprietà sperimentali

  • Densità: 1.808
  • PSA: 184.73
Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd